

# Advanced Synthesis Protocols for 3,5-Dimethoxy-4-methylphenol

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## Compound of Interest

Compound Name: 3,5-Dimethoxy-4-methylphenol

CAS No.: 22080-97-3

Cat. No.: B8801911

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## Part 1: Strategic Analysis & Structural Distinction

### The Isomer Challenge

In the field of phenolic synthesis, nomenclature ambiguity often leads to critical experimental errors. It is imperative to distinguish the target molecule from its structural isomers.

- Target Molecule: **3,5-Dimethoxy-4-methylphenol** (CAS 22080-97-3).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - Structure: Phenolic hydroxyl at C1; Methoxy groups at C3 and C5; Methyl group at C4.
  - Key Feature: The methyl group is sterically crowded, flanked by two methoxy groups. The molecule possesses symmetry.
  - NMR Signature: Aromatic protons appear as a singlet (2H) due to symmetry; Methyl group appears as a singlet (~2.00 ppm).
- Common Misidentification: 2,6-Dimethoxy-4-methylphenol (Methylsyringol/Creosol).
  - Structure: Phenolic hydroxyl at C1; Methoxy groups at C2 and C6; Methyl group at C4.
  - Origin: Common degradation product of lignin (hardwood).

- Differentiation: Synthesis of the target requires specific regiocontrol to place substituents in the 3,4,5 pattern relative to the phenol, which is thermodynamically less favored than the 2,4,6 pattern found in natural products.

## Retrosynthetic Logic

To achieve the 1-OH, 3,5-OMe, 4-Me substitution pattern, we cannot rely on standard biomass degradation. We must employ De Novo aromatic functionalization.

- Pathway A (The Precision Route): Directed ortho-lithiation of protected 3,5-dimethoxyphenol. This exploits the synergistic directing effects of the methoxy groups to install the methyl group at C4.
- Pathway B (The Scalable Route): Formylation of 3,5-dimethoxyphenol followed by reduction. This relies on Electronic Aromatic Substitution (EAS) rules where the C4 position is activated by the para-hydroxyl and ortho-methoxy groups.

## Part 2: Synthesis Pathways & Protocols

### Pathway A: Directed Ortho-Lithiation (Recommended for High Purity)

This protocol, adapted from methodologies reported in *Angewandte Chemie (Wiley-VCH)*, offers the highest regioselectivity by utilizing a removable protecting group to direct the alkylation.

#### Mechanism

- Protection: 3,5-Dimethoxyphenol is protected as a silyl ether (TIPS).
- Lithiation: n-Butyllithium (n-BuLi) deprotonates the ring. The C4 position is electronically favored due to the "super-acidifying" effect of being flanked by two methoxy groups (position between two directing groups).
- Alkylation: The lithiated species reacts with Methyl Iodide (MeI).<sup>[6]</sup>
- Deprotection: Acid hydrolysis restores the phenol.

## Detailed Protocol

### Step 1: Protection

- Dissolve 3,5-dimethoxyphenol (1.0 eq) in anhydrous DMF.
- Add Imidazole (2.5 eq) and Triisopropylsilyl chloride (TIPS-Cl) (1.2 eq).
- Stir at 23 °C for 12 hours.
- Quench with water, extract with Et<sub>2</sub>O, dry over MgSO<sub>4</sub>, and concentrate.
- Checkpoint: Verify formation of (3,5-dimethoxyphenoxy)triisopropylsilane.[\[6\]](#)

### Step 2: Lithiation & Methylation

- Dissolve the TIPS-protected phenol (1.0 eq) in anhydrous THF under Argon/Nitrogen.
- Cool to 0 °C (or room temperature, 23 °C, as per specific variant).
- Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise.[\[6\]](#)
  - Note: Stir for 1 hour to ensure complete lithiation at C4.
- Add Methyl Iodide (MeI) (2.0 eq) dropwise.[\[6\]](#)
  - Exotherm Warning: Monitor internal temperature.
- Stir for 30 minutes.
- Quench with saturated aqueous NH<sub>4</sub>Cl.
- Extract with Et<sub>2</sub>O, dry, and concentrate. Purification via flash chromatography (Hexanes/EtOAc 50:1) yields the methylated intermediate.[\[6\]](#)

### Step 3: Deprotection

- Dissolve the intermediate in 95% Ethanol.

- Add concentrated HCl (approx. 10% v/v relative to solvent).
- Stir at 23 °C for 20 hours.
- Concentrate under reduced pressure.
- Extract with EtOAc, wash with brine, dry (MgSO<sub>4</sub>).
- Purification: Flash chromatography (Hexanes/EtOAc 2:1).

Yield Expectations:

- Overall Yield: 85–93%
- Product Appearance: White solid[3][6]
- Melting Point: 149–150 °C[6]

## Pathway B: Formylation-Reduction (Scalable Alternative)

For larger scales where organolithiums are cost-prohibitive, a two-step sequence using Vilsmeier-Haack or Rieche formylation is viable.

### Mechanism

- Formylation: Electrophilic attack at C4 (activated by para-OH and ortho-OMe).
- Reduction: Conversion of the aldehyde (-CHO) to methyl (-CH<sub>3</sub>) via catalytic hydrogenation or Clemmensen reduction.

### Detailed Protocol

#### Step 1: Vilsmeier-Haack Formylation

- Prepare Vilsmeier reagent: Add POCl<sub>3</sub> (1.2 eq) dropwise to anhydrous DMF (5.0 eq) at 0 °C. Stir for 30 min.
- Add solution of 3,5-dimethoxyphenol (1.0 eq) in DMF dropwise.

- Heat to 60–80 °C for 4–6 hours.
- Pour mixture onto ice/water and neutralize with Sodium Acetate.
- Precipitate/Extract 4-hydroxy-2,6-dimethoxybenzaldehyde (Note: Numbering changes due to aldehyde priority, but structure is correct precursor).

#### Step 2: Catalytic Hydrogenolysis

- Dissolve the aldehyde in Acetic Acid or Ethanol.
- Add Pd/C (10%) catalyst (5-10 wt%).
- Pressurize with H<sub>2</sub> (40–60 psi) or use a flow reactor.
- Heat to 50–60 °C until H<sub>2</sub> uptake ceases.
- Filter catalyst and concentrate.

## Part 3: Analytical Characterization

To validate the synthesis, compare your data against these established parameters.

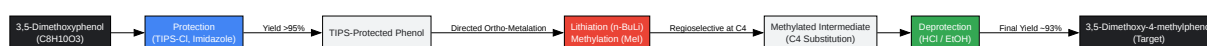
Parameter	Value / Description	Source
CAS Number	22080-97-3	[PubChem]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>3</sub>	
Molecular Weight	168.19 g/mol	
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 6.06 (s, 2H, Ar-H) δ 4.96 (br s, 1H, OH) δ 3.77 (s, 6H, OMe) δ 2.00 (s, 3H, Ar-Me)	[Wiley-VCH]
Melting Point	149–150 °C	[Wiley-VCH]
Physical State	White crystalline solid	

Interpretation:

- The singlet at 6.06 ppm (2H) confirms the symmetry of the aromatic ring (protons at C2 and C6 are equivalent).
- The singlet at 3.77 ppm (6H) confirms two equivalent methoxy groups.
- If you observe doublets in the aromatic region, you have synthesized the asymmetric isomer (likely via C2 alkylation).

## Part 4: Visualization of Pathways

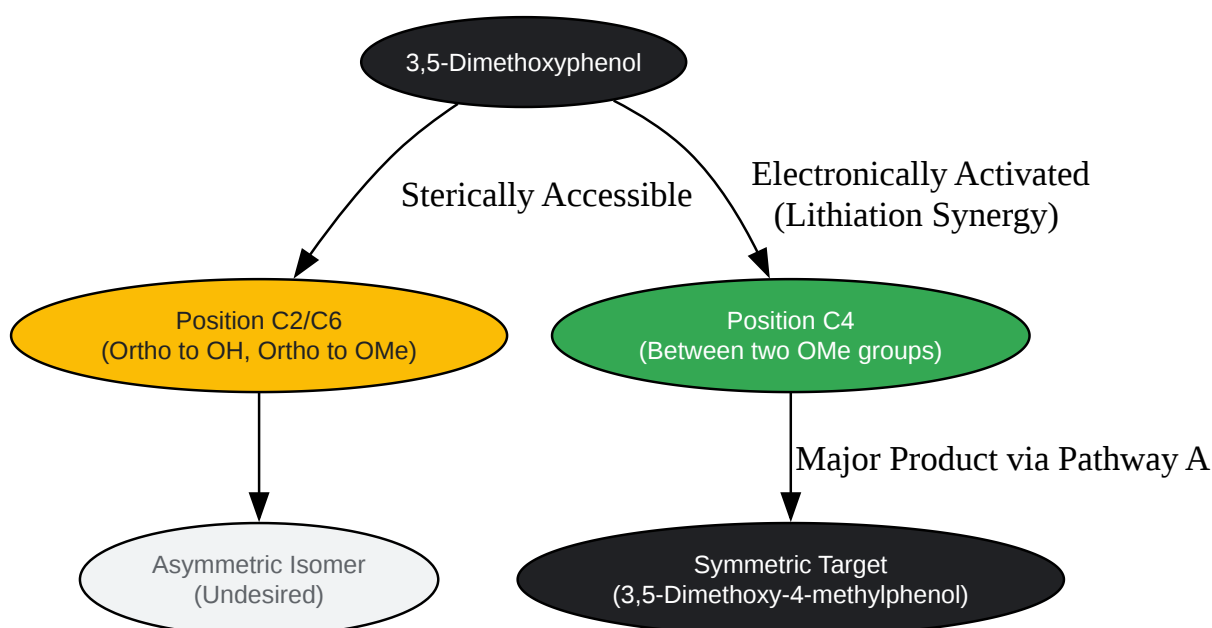
### Diagram 1: Synthesis Workflow (Pathway A)



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Caption: Step-by-step workflow for the Directed Ortho-Lithiation route, highlighting the critical intermediate stages.

### Diagram 2: Regioselectivity Logic[7]



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Caption: Logical decision tree showing why Pathway A favors the C4 position over the C2/C6 positions.

## References

- Wiley-VCH. (2004). Supporting Information for Angew.[7] Chem. Int. Ed. 2004, 43, 61294. (Detailed experimental procedure for the synthesis of **3,5-dimethoxy-4-methylphenol** via lithiation).
- PubChem. Compound Summary: **3,5-Dimethoxy-4-methylphenol** (CID 10607194).[5] National Library of Medicine.
- BenchChem. Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene. (Context for formylation regioselectivity).
- Smolecule. Product Information: **3,5-Dimethoxy-4-methylphenol** CAS 22080-97-3.[1][2][3][4][5]

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## Sources

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